molecular formula C5H14FNO B3052861 Choline fluoride CAS No. 4696-35-9

Choline fluoride

Cat. No.: B3052861
CAS No.: 4696-35-9
M. Wt: 123.17 g/mol
InChI Key: FHCUSSBEGLCCHQ-UHFFFAOYSA-M
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Description

Choline fluoride is a useful research compound. Its molecular formula is C5H14FNO and its molecular weight is 123.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Choline and Fluoride Interaction in Reproductive Toxicity

  • Choline Supplementation Alleviates Fluoride-Induced Testicular Toxicity : Research indicates that choline supplementation can mitigate the negative impacts of fluoride on male reproductive health, particularly by restoring NGF and MEK expression in mice exposed to fluoride (Zhang et al., 2016).

Cancer Imaging with PET and Fluorocholine

  • Development of (18)F-Fluoroethylcholine for Cancer Imaging : A study demonstrated the potential of (18)F-fluoroethylcholine (FECh) as an effective tracer for cancer detection, particularly in prostate cancer, using PET imaging. This research also explored the synthesis and biochemistry of FECh (Hara, Kosaka & Kishi, 2002).

Fluoride Anion Recognition and Sensing

  • Recognition and Sensing of Fluoride Anion : This study delves into the dual nature of fluoride, highlighting its widespread use and potential health implications. It discusses various chemical approaches to fluoride binding, particularly in aqueous media (Cametti & Rissanen, 2009).
  • Highlights on Contemporary Recognition and Sensing of Fluoride Anion : This paper provides an overview of the latest research in fluoride recognition, focusing on efficient and specific interaction with fluoride in polar and aqueous media (Cametti & Rissanen, 2013).

Choline in Alleviating Fluoride-Induced Neurotoxicity

  • Choline Alleviated Perinatal Fluoride Exposure-Induced Learning and Memory Impairment : This study reveals that choline can counteract learning and memory impairments in offspring mice caused by perinatal fluoride exposure (Zhao, Zhao & Wang, 2022).

Choline's Role in Mitigating Fluoride's Effects on Mice Chondrocytes

  • Effect of Choline on Mice Chondrocytes Exposed to Fluoride : Research shows that choline can mediate the damaging effects of fluoride on the chondrocyte matrix and degradation enzymes in mice, suggesting its protective role against fluorosis (Zhao, Hao, Wang & Wang, 2017).

Mechanism of Action

Choline is a major part of the polar head group of phosphatidylcholine. Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics . Choline is also converted into a neurotransmitter called acetylcholine, which helps muscles to contract, activates pain responses, and plays a role in brain functions of memory and thinking .

Properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.FH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCUSSBEGLCCHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[F-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622707
Record name 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4696-35-9
Record name 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.